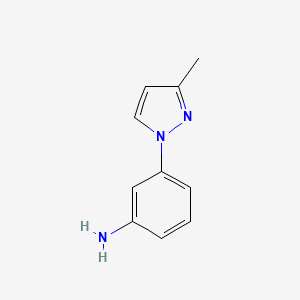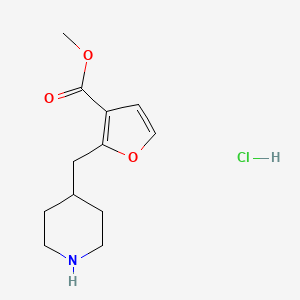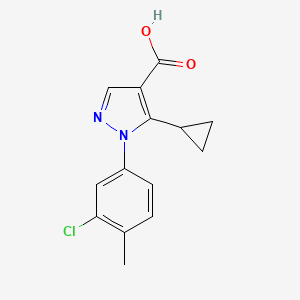
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride
Overview
Description
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods1. Some of these methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis1. Chiral sulfinamides are also known to be used in the stereoselective synthesis of amines and their derivatives2.Molecular Structure Analysis
While I couldn’t find the specific molecular structure of “®-1-Cyclohexyl-2-methylpiperazine dihydrochloride”, I found a related compound, levocetirizine dihydrochloride, which is the levorotatory R-enantiomer of cetirizine dihydrochloride3. The systematic name (CAS Registry Number 130018-87-0) is 2-(2-{4-[®-4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy acetic acid, dihydrochloride salt3.
Chemical Reactions Analysis
The specific chemical reactions involving “®-1-Cyclohexyl-2-methylpiperazine dihydrochloride” are not available in the literature I found. However, piperazine derivatives are known to be involved in a wide range of biological and pharmaceutical activities1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “®-1-Cyclohexyl-2-methylpiperazine dihydrochloride” are not available in the literature I found. However, similar compounds like octenidine dihydrochloride have been studied for their physical, chemical, and antimicrobial properties56.Scientific Research Applications
Behavioral Pharmacology of Selective 5-Hydroxytryptamine1B Antagonist
A review on the behavioral pharmacology of a novel, selective 5-hydroxytryptamine (HT)1B antagonist, (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), discusses its anxiolytic and antidepressant potential. This compound functions as a 5-HT1B antagonist in vivo, suggesting its utility in treating anxiety and affective disorders without inducing significant motor side effects, indicating the importance of targeting specific serotonin receptors for therapeutic benefits (Hudzik et al., 2003).
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives, including molecules structurally similar to "(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride," have diverse therapeutic fields beyond their traditional use in CNS disorders. The versatility of the N-phenylpiperazine scaffold in medicinal chemistry is highlighted, suggesting potential for novel research applications in creating hits and prototypes for various therapeutic areas. This underscores the strategy of modifying basic molecular skeletons to yield pharmacokinetic and pharmacodynamic improvements (Maia et al., 2012).
Arylpiperazine Derivatives: Metabolism and Clinical Application
Research on arylpiperazine derivatives, including their metabolism and clinical application, especially in treating depression, psychosis, or anxiety, underscores the significance of understanding the metabolic pathways of these compounds. The review discusses the systemic metabolism of these compounds, including N-dealkylation to 1-aryl-piperazines, and their varied effects on neurotransmitter receptors. This metabolic understanding is crucial for exploring new therapeutic uses and potential side effects of related compounds (Caccia, 2007).
Safety And Hazards
The specific safety and hazards associated with “®-1-Cyclohexyl-2-methylpiperazine dihydrochloride” are not available in the literature I found. However, safety data sheets for similar compounds provide information on handling, storage, and disposal, as well as first aid measures789.
Future Directions
The future directions for this specific compound are not available in the literature I found. However, research fields like photodynamic therapy and directed evolution are promising areas for future exploration1011.
Please note that the information provided is based on the closest available literature and may not fully represent the exact properties of “®-1-Cyclohexyl-2-methylpiperazine dihydrochloride”. For more accurate information, further research and experimental studies are needed.
properties
IUPAC Name |
(2R)-1-cyclohexyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBAGMNWHLYLKX-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



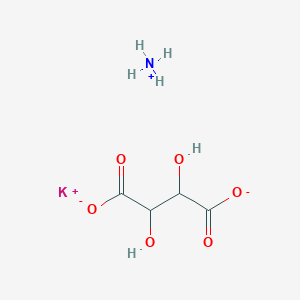
![12-(Chloromethyl)-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B3364211.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)
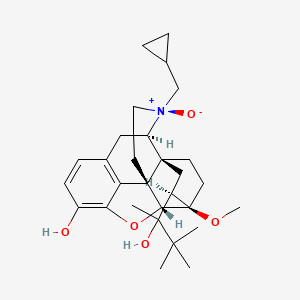
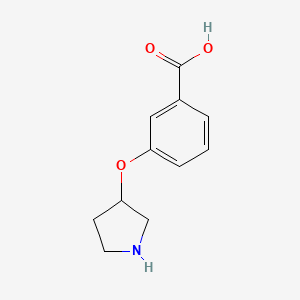
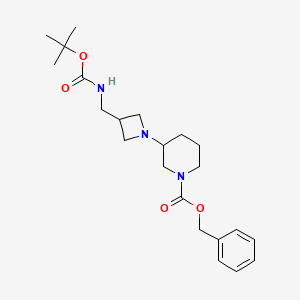
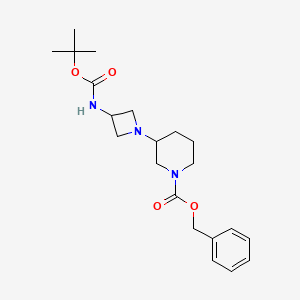
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B3364269.png)
